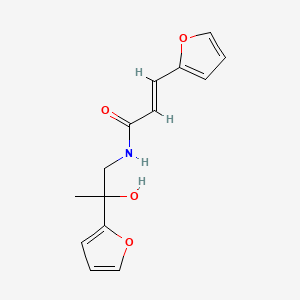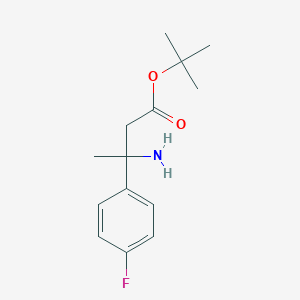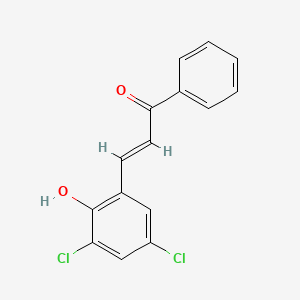
2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone” is a chemical compound that has been studied for its potential applications in various fields . It has been used as a ligand in the synthesis of novel Sm (III) complexes, which have shown enhanced photoluminescence, antimicrobial, and antioxidant activities .
Synthesis Analysis
This compound has been synthesized using solution-precipitation methods in the creation of Sm (III) complexes . It serves as a bridging ligand connecting different building blocks and also chelates the central metal ion, resulting in high photoluminescence and good quantum yield .Chemical Reactions Analysis
The compound has been used in the synthesis of Sm (III) complexes, exhibiting pure sharp emission bands from the intra f–f transitions of samarium ion . The Sm (III) ion could be sensitized efficiently by this β-hydroxyketone ligand .Aplicaciones Científicas De Investigación
1. Pyrolysis Studies
A study identified pyrolysis products of similar compounds, like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride, providing insights into the stability and potential degradation products of related compounds when exposed to heat. This research is significant for understanding the thermal behavior of such compounds (Texter et al., 2018).
2. Synthesis and Protective Group Applications
Research on the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, which shares structural similarities, highlights its use as an effective chemical protective group in organic synthesis. This emphasizes its potential role in complex chemical syntheses (Li Hong-xia, 2007).
3. Oxidation and Hydroxylation Mechanisms
The Baeyer-Villiger oxidation versus aromatic ring hydroxylation study using similar compounds like 2,6-dimethoxyacetophenone offers insights into the oxidation mechanisms of such compounds. Understanding these reactions is crucial for various chemical and pharmaceutical applications (Gambarotti & Bjørsvik, 2015).
4. Heterocycle Formation
Research on the condensation of similar compounds, like 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone, demonstrates the potential of such compounds to form heterocycles, a crucial aspect in medicinal chemistry (Moskvina et al., 2015).
5. Vibrational Spectroscopy Studies
Investigations into the molecular structure and properties of similar compounds through vibrational spectroscopy provide valuable data for understanding the physical and chemical properties of these compounds (Kumar et al., 2015).
6. Photophysical Investigations
A study on (D-π-A) DMHP dye, synthesized from similar compounds, sheds light on the photophysical properties of these compounds, which is vital in the development of new materials for optical applications (Asiri et al., 2017).
7. Photoreduction Studies
The photochemical study of similar compounds, like 1,2-di(3′,4′-dimethoxyphenyl)ethanone, contributes to the understanding of photoreduction processes, important in the field of photochemistry (Castellan et al., 1990).
8. Antimicrobial Activity
Research into the antimicrobial activity of similar compounds, like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, indicates their potential use in pharmaceutical applications (Wanjari, 2020).
Mecanismo De Acción
Target of Action
It has been suggested that the compound exhibits potential antibacterial agent effects and urease inhibitory effects .
Biochemical Pathways
Given its potential antibacterial and urease inhibitory effects, it might be involved in the disruption of bacterial growth and metabolism, and the inhibition of urease, an enzyme that plays a crucial role in the nitrogen cycle .
Result of Action
Given its potential antibacterial and urease inhibitory effects, it may lead to the inhibition of bacterial growth and urease activity at the molecular level .
Análisis Bioquímico
Biochemical Properties
It has been suggested that this compound has potential antibacterial agent effects and urease inhibitory effects . The specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known to have potential antibacterial agent effects , suggesting that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is suggested that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-hydroxy-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4,11-12H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZHMBWCYKVLBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(benzylthio)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2838648.png)
![N-(2,5-difluorophenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)


![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}furan-2-carboxamide](/img/structure/B2838655.png)
![N-[4-(2-indol-1-ylethylsulfamoyl)phenyl]acetamide](/img/structure/B2838656.png)

![1-(7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2838659.png)
![5-(o-tolyl)-2-[5-[2-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2838661.png)
![Methyl 4-[[4-[(Z)-2-cyano-3-(2-methoxyethylamino)-3-oxoprop-1-enyl]-2-methoxyphenoxy]methyl]benzoate](/img/structure/B2838662.png)




